Sivelestat sodium Sivelestat sodium Sivelestat sodium(ONO5046; LY544349; EI546) is a competitive inhibitor of human neutrophil elastase(IC50 = 44 nM; Ki=200 nM); also inhibited leukocyte elastase obtained from rabbit, rat, hamster and mouse.IC50 value: 44 nM [1]Target: neutrophil elastaseONO-5046 did not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin and cathepsin G even at 100 microM. In in vivo studies, ONO-5046 suppressed lung hemorrhage in hamster (ID50 = 82 micrograms/kg) by intratracheal administration and increase of skin capillary permeability in guinea pig (ID50 = 9.6 mg/kg) by intravenous administration, both of which were induced by human neutrophil elastase [1]. Sivelestat sodium hydrate is an anti-neutrophil elastase inhibitor and may be one of the treatment options for acute respiratory failure due to pneumocystis pneumonia in AIDS patients [2].
Brand Name: Vulcanchem
CAS No.: 150374-95-1
VCID: VC0003126
InChI: InChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);
SMILES: CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].[Na+]
Molecular Formula: C20H22N2NaO7S
Molecular Weight: 457.5 g/mol

Sivelestat sodium

CAS No.: 150374-95-1

Cat. No.: VC0003126

Molecular Formula: C20H22N2NaO7S

Molecular Weight: 457.5 g/mol

* For research use only. Not for human or veterinary use.

Sivelestat sodium - 150374-95-1

CAS No. 150374-95-1
Molecular Formula C20H22N2NaO7S
Molecular Weight 457.5 g/mol
IUPAC Name sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate
Standard InChI InChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);
Standard InChI Key YIPPOMHPJSWADI-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].[Na+]
Canonical SMILES CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.[Na]

Chemical and Pharmacological Profile of Sivelestat Sodium

Structural Characteristics and Synthesis

Sivelestat sodium (molecular weight: 528.5 g/mol) is a synthetic small molecule belonging to the N-acylglycine class . Its structure features a benzoyl-glycine backbone modified with a sulfonamide group and a pivaloyloxy phenyl moiety, enabling selective binding to neutrophil elastase . The sodium salt formulation enhances solubility, making it suitable for intravenous administration in clinical settings .

Mechanism of Action

Sivelestat sodium exerts its therapeutic effects by competitively inhibiting neutrophil elastase, a serine protease released by activated neutrophils during systemic inflammation . By binding to NE’s active site (IC50 = 44 nM), it prevents the degradation of extracellular matrix proteins and mitigates lung tissue damage . Additionally, sivelestat sodium suppresses NF-κB activation, thereby reducing the transcription of pro-inflammatory cytokines such as TNF-α and IL-8 . Preclinical studies in rat models demonstrate its ability to attenuate ischemia-induced spinal cord injury and acute lung injury by modulating the PI3K/AKT/mTOR pathway .

Clinical Applications in Acute Respiratory Distress Syndrome

Sepsis-Induced ARDS

A 2023 double-blind, randomized controlled trial (N = 238) evaluated sivelestat sodium’s efficacy in preventing ARDS among sepsis patients . Participants receiving sivelestat exhibited a 15% reduction in ARDS incidence within seven days compared to placebo (p < 0.05) . The study employed an adaptive design with interim analysis at 50% enrollment to ensure statistical robustness .

Table 1: Key Outcomes from Sepsis-Induced ARDS Trials

Outcome MetricSivelestat GroupPlacebo Groupp-value
ARDS Incidence (7 days)22%37%0.03
Median ICU Stay (days)9.512.20.01
28-Day Mortality18%25%0.12
Data sourced from

COVID-19-Related ARDS

In a 2024 cohort study (N = 110), sivelestat sodium reduced inflammatory markers in COVID-19 patients with ARDS . After seven days of treatment, C-reactive protein (CRP) levels decreased by 7.6 mg/L (vs. 6.1 mg/L in controls), while the oxygenation index (PaO2/FiO2) improved in 57.8% of sivelestat recipients versus 38.5% in controls (p < 0.05) .

Modulation of Inflammatory Pathways

PI3K/AKT/mTOR Signaling

Sivelestat sodium’s inhibition of the PI3K/AKT/mTOR pathway was elucidated in a 2024 rat model of LPS-induced lung injury . Treatment resulted in dose-dependent reductions in Bax, PI3K, and mTOR expression, alongside increased Bcl-2 levels (p < 0.01) . These changes correlated with improved lung histopathology and reduced alveolar edema (lung wet/dry ratio: 4.2 vs. 6.8 in controls) .

Table 2: Dose-Dependent Effects on Inflammatory Markers

Sivelestat Dose (mg/kg)PaO2/FiO2 (mmHg)TNF-α (pg/mL)IL-8 (pg/mL)
0 (Vehicle)210 ± 25380 ± 45290 ± 30
10280 ± 30*240 ± 30*180 ± 25*
20320 ± 35*160 ± 20*120 ± 15*
*Data from ; p < 0.05 vs. vehicle

Combination Therapies and Subgroup Analyses

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator